5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C9H17N3S |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-butan-2-yl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-5-7(4)8-10-11-9(13)12(8)6(2)3/h6-7H,5H2,1-4H3,(H,11,13) |
InChI Key |
MDTPQUMGUBXLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NNC(=S)N1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide and Isothiocyanate Pathway
a. Preparation of Hydrazide Intermediate
- Starting with indole-3-carbohydrazide or analogous heterocyclic hydrazides, synthesized via hydrazinolysis of corresponding esters or acid derivatives.
- For example, hydrazine hydrate reacts with acyl chlorides or esters derived from suitable precursors under reflux in ethanol or methanol, yielding hydrazides with high purity.
- The thiol group on the heterocycle is alkylated with alkyl halides such as butan-2-yl bromide or propan-2-yl bromide .
- Reaction conditions typically involve potassium carbonate or potassium hydroxide as base in polar aprotic solvents like acetone or dimethylformamide (DMF) , under reflux.
- The alkylation step is optimized by controlling temperature (around 50-70°C) and molar ratios to prevent over-alkylation or side reactions.
c. Cyclization to Form the Triazole Ring
- The key cyclization involves reacting the alkylated hydrazide-thiol intermediate with isothiocyanates (e.g., alkyl isothiocyanates ) under basic conditions.
- The reaction is conducted in solvents such as ethanol or acetonitrile , with stirring at elevated temperatures (around 80°C).
- The process involves nucleophilic attack of hydrazide nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization to form the triazole ring .
Industrial-Scale Synthesis Approaches
- Larger-scale production employs continuous flow reactors to enhance reaction control, heat transfer, and safety.
- Purification involves recrystallization from suitable solvents or chromatography to attain high purity.
Reaction Data and Optimization Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate + acyl chloride | Ethanol/MeOH | Reflux (~70°C) | 4-8 hours | High yield, purity >98% |
| Thiol alkylation | Alkyl halide + K₂CO₃ | Acetone/DMF | 50-70°C | 4-6 hours | Controlled molar ratios prevent over-alkylation |
| Cyclization | Isothiocyanate + hydrazide intermediate | Ethanol/Acetonitrile | 80°C | 12-24 hours | Monitored via TLC, high regioselectivity |
Notes on Reaction Conditions and Purification
- Moisture control is critical during alkylation to prevent oxidation of thiol groups.
- Reflux conditions are preferred for cyclization to ensure complete ring closure.
- Purification often involves recrystallization from ethanol or ethyl acetate, with yields typically ranging from 65-85%.
Variations and Alternative Routes
- Microwave-assisted synthesis can accelerate cyclization steps, reducing reaction times.
- Catalytic methods using transition metals (e.g., copper catalysts) can facilitate regioselective alkylation or cyclization.
- Solvent-free conditions are explored for greener synthesis, though with careful control of temperature and stoichiometry.
Summary of Research Findings
Chemical Reactions Analysis
Types of Reactions
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Triazole-3-thiol derivatives exhibit diverse properties depending on substituents. Key comparisons include:
Key Observations :
- Alkyl vs. Aryl Substituents : Alkyl groups (e.g., butan-2-yl, isopropyl) enhance lipophilicity, favoring adsorption on metal surfaces in corrosion inhibition . Aryl groups (e.g., chlorophenyl, nitrophenyl) improve electronic interactions, enhancing biological activity .
- Halogenation : Bromine or chlorine substituents increase molecular weight and polar surface area, improving binding to biological targets .
Anticancer and Antimicrobial Activity
- Schiff Base Derivatives: Compounds like (E)-5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol form octahedral metal complexes with moderate to significant inhibition of cancer cell lines (e.g., MCF-7, Hep-G2) .
- Antimicrobial Triazoles: 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol exhibits 73–81% yields and confirmed activity against bacterial strains .
The target compound’s alkyl substituents may limit direct anticancer efficacy but could be optimized for antimicrobial use via functionalization with electron-withdrawing groups.
Corrosion Inhibition
- Pyridyl and Chlorophenoxy Derivatives: 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol shows 85–90% inhibition efficiency for aluminum alloys in HCl, attributed to aromatic π-electron adsorption .
- Alkyl Derivatives : The target compound’s branched alkyl groups may adsorb via hydrophobic interactions, though efficiency is likely lower than aromatic analogs .
Biological Activity
5-(butan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄S. The presence of the triazole ring and thiol group contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of various 1,2,4-triazole derivatives, including those similar to this compound. For instance:
-
Study Findings : A study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these compounds .
Microorganism MIC (μg/mL) MBC (μg/mL) Escherichia coli 31.25 - 62.5 62.5 - 125 Staphylococcus aureus 31.25 - 62.5 62.5 - 125 Pseudomonas aeruginosa 31.25 - 62.5 62.5 - 125 Candida albicans 31.25 - 62.5 62.5 - 125
Antifungal Activity
The antifungal activity of triazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various fungal strains:
- Research Insights : The aforementioned study indicated that the synthesized triazole derivatives exhibited promising antifungal activity with comparable MIC values against Candida albicans .
Anticancer Activity
The anticancer potential of triazole compounds has gained attention in recent years:
-
Cytotoxicity Studies : A study focused on hydrazone derivatives of triazoles showed significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines . Notably, certain derivatives demonstrated selectivity towards cancer cells.
Cell Line IC50 (μM) Melanoma IGR39 <10 MDA-MB-231 (Breast Cancer) <15 Panc-1 (Pancreatic Cancer) <20
Structure-Biological Activity Relationship
The relationship between the structure of triazole derivatives and their biological activity has been a focal point in research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
